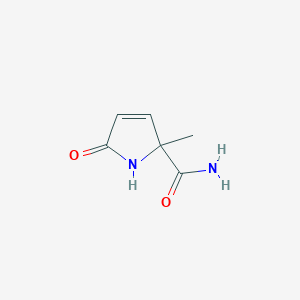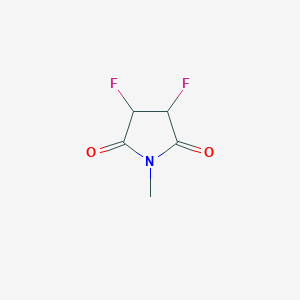![molecular formula C22H19NO4S B12860600 7-[2-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-oxoethoxy]chromen-2-one](/img/structure/B12860600.png)
7-[2-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-oxoethoxy]chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-(2,5-Dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-3-yl)-2-oxoethoxy)-2H-chromen-2-one is a complex organic compound that features a unique combination of functional groups, including a chromenone core, a pyrrole ring, and a thiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(2,5-Dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-3-yl)-2-oxoethoxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenone core, followed by the introduction of the pyrrole and thiophene moieties through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also help in scaling up the production process while maintaining the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-(2-(2,5-Dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-3-yl)-2-oxoethoxy)-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halides or amines.
Aplicaciones Científicas De Investigación
7-(2-(2,5-Dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-3-yl)-2-oxoethoxy)-2H-chromen-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 7-(2-(2,5-Dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-3-yl)-2-oxoethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylthiophene:
1H-Pyrrole-3-carboxylic acid: A pyrrole derivative used as a building block in organic synthesis.
Coumarin: A chromenone derivative with various biological activities and applications in perfumery and pharmaceuticals.
Uniqueness
7-(2-(2,5-Dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-3-yl)-2-oxoethoxy)-2H-chromen-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Propiedades
Fórmula molecular |
C22H19NO4S |
|---|---|
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
7-[2-[2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-oxoethoxy]chromen-2-one |
InChI |
InChI=1S/C22H19NO4S/c1-14-10-19(15(2)23(14)12-18-4-3-9-28-18)20(24)13-26-17-7-5-16-6-8-22(25)27-21(16)11-17/h3-11H,12-13H2,1-2H3 |
Clave InChI |
DNLKOEUEKMHMGC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N1CC2=CC=CS2)C)C(=O)COC3=CC4=C(C=C3)C=CC(=O)O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


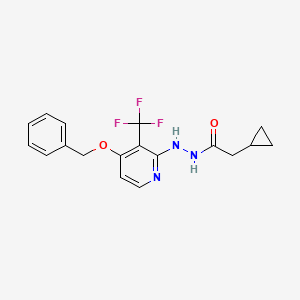
![[1]benzofuro[6,5-e][1]benzofuran-2,8-dicarboxylic acid](/img/structure/B12860542.png)
![2,7-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12860556.png)
![1-[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] ethanone](/img/structure/B12860564.png)

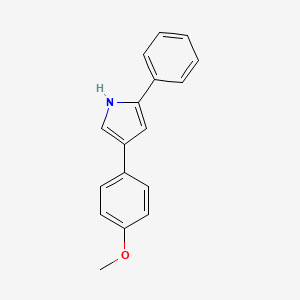
![2-(Difluoromethyl)-4-fluorobenzo[d]oxazole](/img/structure/B12860574.png)
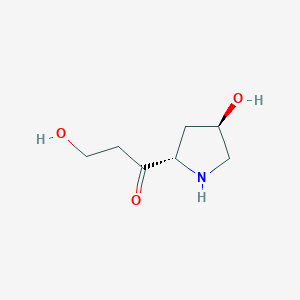


![N-(2,5-Dimethyl-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12860593.png)

